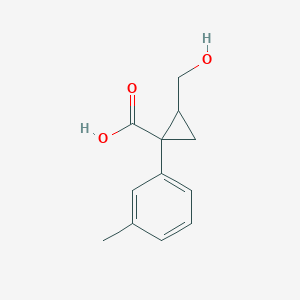
2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a hydroxymethyl group and a carboxylic acid group attached to the cyclopropane ring The presence of the 3-methylphenyl group adds to its structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid can be approached through several synthetic routes:
Cyclopropanation Reaction: Starting with a suitable alkene, a cyclopropanation reaction can be carried out using reagents like diazomethane or Simmons-Smith reagent to form the cyclopropane ring.
Functional Group Introduction: The hydroxymethyl and carboxylic acid groups can be introduced through subsequent reactions. For example, hydroxymethylation can be achieved using formaldehyde and a base, while carboxylation can be done using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Lacks the 3-methylphenyl group, making it less complex.
1-(3-Methylphenyl)cyclopropane-1-carboxylic acid:
Uniqueness
The presence of both the hydroxymethyl and 3-methylphenyl groups in 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid makes it unique, as it combines the properties of both functional groups, potentially leading to novel reactivity and applications.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-8-3-2-4-9(5-8)12(11(14)15)6-10(12)7-13/h2-5,10,13H,6-7H2,1H3,(H,14,15) |
Clave InChI |
LZCXAHRPYLCEOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2(CC2CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


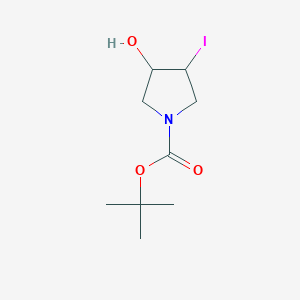
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13307704.png)
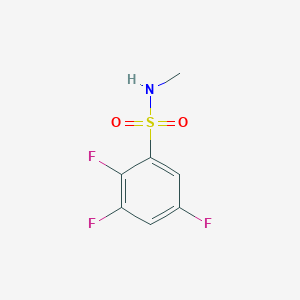
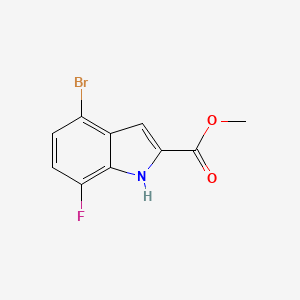
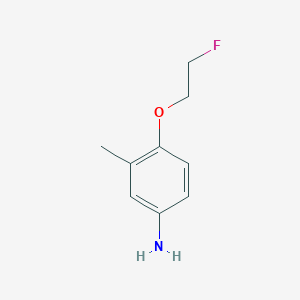
![N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B13307731.png)
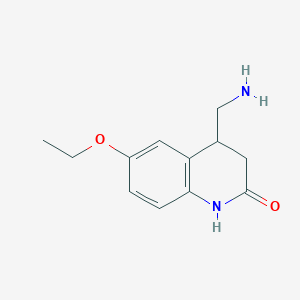

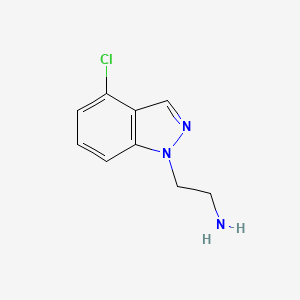
![6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine](/img/structure/B13307753.png)
![2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B13307757.png)
![[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)
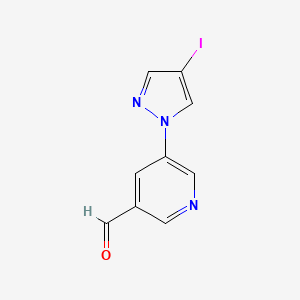
![1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13307767.png)
